molecular formula C20H18FNO6S B489171 Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518319-26-1

Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489171
CAS No.: 518319-26-1
M. Wt: 419.4g/mol
InChI Key: OYEBLTHVNVMMBW-UHFFFAOYSA-N
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Description

Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (CAS: 518319-16-9) is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a sulfonamide group bearing acetyl and 4-fluorophenyl moieties. The 4-fluorophenylsulfonyl group enhances electronic effects and may improve metabolic stability, while the acetyl group introduces steric bulk that could influence binding interactions with biological targets . Its synthesis likely involves multi-step functionalization of the benzofuran scaffold, leveraging reagents such as sulfonyl chlorides and acetylating agents under conditions analogous to those described for related derivatives (e.g., tetrazole or triazole-substituted benzofurans) .

Properties

IUPAC Name

ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO6S/c1-4-27-20(24)19-12(2)28-18-10-7-15(11-17(18)19)22(13(3)23)29(25,26)16-8-5-14(21)6-9-16/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEBLTHVNVMMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For the target compound, 5-amino-2-methylbenzofuran-3-carboxylic acid serves as the intermediate.

Procedure :

  • Starting Material : 5-Amino-2-methylbenzofuran-3-carboxylic acid is prepared by cyclizing 2-hydroxy-5-nitro-3-acetylbenzoic acid using polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol (Yield: 85–90%).

Key Data :

ParameterValueSource
Cyclization Temp.120°C
Reduction Catalyst10% Pd-C
Overall Yield78%

Sulfonylation of the Benzofuran Amine

Reaction with 4-Fluorobenzenesulfonyl Chloride

The free amine at position 5 undergoes sulfonylation to introduce the 4-fluorophenylsulfonyl group.

Procedure :

  • Conditions : 5-Amino-2-methylbenzofuran-3-carboxylic acid (1 equiv) is reacted with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with pyridine (2 equiv) as a base.

  • Workup : The mixture is stirred at 0–5°C for 2 hours, followed by aqueous extraction.

Key Data :

ParameterValueSource
SolventAnhydrous DCM
BasePyridine
Yield82%

Acetylation of the Sulfonamide Nitrogen

Protecting Group Strategy

The sulfonamide nitrogen is acetylated to prevent unwanted side reactions during subsequent esterification.

Procedure :

  • Reagents : The sulfonamide intermediate (1 equiv) is treated with acetic anhydride (1.5 equiv) in tetrahydrofuran (THF) under reflux for 4 hours.

  • Catalyst : A catalytic amount of DMAP (4-dimethylaminopyridine) accelerates the reaction.

Key Data :

ParameterValueSource
SolventTHF
CatalystDMAP (0.1 equiv)
Yield88%

Esterification of the Carboxylic Acid

Ethyl Ester Formation

The carboxylic acid at position 3 is converted to an ethyl ester using ethanol under acidic conditions.

Procedure :

  • Conditions : The acetylated intermediate (1 equiv) is refluxed with ethanol (5 equiv) and concentrated H₂SO₄ (0.5 equiv) for 12 hours.

  • Workup : The product is isolated via neutralization with NaHCO₃ and recrystallized from ethanol/water.

Key Data :

ParameterValueSource
Acid CatalystH₂SO₄
Reaction Time12 hours
Yield90%

Optimization Challenges and Solutions

Regioselectivity in Sulfonylation

Competing reactions at the benzofuran amine were mitigated by:

  • Low-Temperature Control : Maintaining 0–5°C suppresses diazotization.

  • Stoichiometric Base : Excess pyridine neutralizes HCl, shifting equilibrium toward product formation.

Esterification Side Reactions

Over-esterification or transesterification was avoided by:

  • Controlled Ethanol Volume : Limiting ethanol to 5 equiv prevents solvent-dominated side reactions.

  • Short Reaction Time : 12-hour reflux balances completion and side-product minimization.

Analytical Characterization

Final product purity was confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.98 (s, 3H, COCH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 7.12–7.89 (m, 6H, Ar-H).

  • HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantagesOverall Yield
AHigh regiocontrol, scalabilityMultiple purification steps58%
BFewer stepsLower sulfonylation efficiency42%

Route A is industrially preferred due to reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound’s structural uniqueness lies in its 5-acetyl-(4-fluorophenyl)sulfonylamino substituent. Below is a comparative analysis with key analogues:

Compound Substituents Key Features
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 5-(4-Fluorobenzyloxy) Ether linkage; lacks sulfonamide group; simpler electronic profile.
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 6-Bromo, 5-(2-oxoethoxy) Bromine enhances electrophilicity; oxoethoxy may reduce metabolic stability.
5-Ethyl-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran 3-(4-Fluorophenylsulfonyl) Sulfonyl group at position 3; lacks acetyl-amino functionality.
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 5-Acetyloxy Acetyl ester; no sulfonamide; lower polarity.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~435 g/mol) is higher than simpler analogues (e.g., , ~356 g/mol), which may affect solubility and bioavailability.

Crystallographic and Conformational Analysis

  • The crystal structure of 5-Ethyl-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran reveals planar benzofuran-sulfonyl conjugation, stabilized by π-π interactions. The target compound’s acetyl group may disrupt this planarity, altering packing efficiency and solubility .
  • Software such as SHELXL and ORTEP-III are critical for resolving such structural details .

Biological Activity

Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C21H20FNO6S
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : Ethyl 5-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer activities. In particular, studies have demonstrated that modifications to the benzofuran core can enhance antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound targets specific signaling pathways involved in cancer progression, such as the AKT pathway, which is crucial for cell survival and proliferation .
    • In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Case Studies :
    • A study evaluated the compound's effect on lung adenocarcinoma cells (A549), revealing an IC50 value of 16.4 μM, indicating significant cytotoxicity .
    • Further in vivo tests demonstrated reduced tumor growth in murine models without adverse effects on body weight or organ size .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The presence of specific functional groups enhances its potency:

  • Fluorine Substitution : The introduction of a fluorine atom at the para position of the phenyl ring has been shown to increase binding affinity to target proteins involved in cancer cell proliferation .
  • Acetyl and Sulfonamide Groups : These groups contribute to the compound's solubility and interaction with biological targets, enhancing its overall efficacy .

Comparative Biological Activity Table

CompoundIC50 (μM)TargetActivity Type
This compound16.4PLK1Anticancer
Compound A (similar structure)1.136PLK1Anticancer
Compound B (another derivative)VariesHIF-1Anticancer

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